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Cas no 955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate)
955029-44-4 structure
Product Name:tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
Numero CAS:955029-44-4
MF:C10H18FNO3
MW:219.25322675705
MDL:MFCD18791210
CID:3160547
PubChem ID:40152150
Update Time:2024-10-25
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
- tert-butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylate racemate
- rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
- 1,1-Dimethylethyl trans-4-hydroxy-3-fluoropiperidine-1-carboxylate
- tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
- trans-1-tert-Butoxycarbonyl-3-fluoro-4-hydroxypiperidine
- trans-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- trans-1-Boc-3-fluoro-4-hydroxypiperidine
- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)-
- SCHEMBL1554980
- tert-Butyl(3>S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- 955029-44-4
- tert-butyltrans-3-fluoro-4-hydroxypiperidine-1-carboxylate
- MFCD18632749
- CS-0058579
- 1174020-44-0
- 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
- AS-34569
- WS-00417
- (3s,4s)-1-boc-3-fluoro-4-hydroxypiperidine
- ZWB02044
- DTXSID801160437
- AC-37144
- (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- XRNLYXKYODGLMI-YUMQZZPRSA-N
- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidinecarboxylate
- AKOS015897992
- MFCD18791210
- N-Boc-(3S,4S)-3-Fluoro-4-Hydroxypiperidine
- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S,4S)-1-Boc-3-fluoro-4-hydroxypiperidine ee
- tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
-
- MDL: MFCD18791210
- Inchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
- Chiave InChI: XRNLYXKYODGLMI-HTQZYQBOSA-N
- Sorrisi: C(N1CC[C@@H](O)[C@H](F)C1)(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 219.12707160g/mol
- Massa monoisotopica: 219.12707160g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 239
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 49.8Ų
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM294324-1g |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 1g |
$292 | 2021-08-18 | |
| Chemenu | CM294324-5g |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 5g |
$746 | 2021-08-18 | |
| Chemenu | CM294324-10g |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 10g |
$1252 | 2021-08-18 | |
| Chemenu | CM294324-25g |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 25g |
$2450 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T33770-500mg |
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 500mg |
¥1140.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T33770-1g |
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 1g |
¥1900.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T33770-5g |
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 5g |
¥5680.0 | 2023-09-06 | |
| ChemScence | CS-0047869-100mg |
rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 100mg |
$338.0 | 2022-04-26 | ||
| ChemScence | CS-0047869-250mg |
rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 250mg |
$477.0 | 2022-04-26 | ||
| ChemScence | CS-0047869-1g |
rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 1g |
$950.0 | 2022-04-26 |
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triethylamine trihydrofluoride Solvents: 1,2-Dichloroethane ; 12 h, rt → 80 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
1.2 Reagents: Methanol , Water ; rt
1.2 Reagents: Methanol , Water ; rt
Riferimento
- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 45 min, 0 °C
1.2 Reagents: Acetone
1.2 Reagents: Acetone
Riferimento
- Pyrazolylpyrimidine derivatives as IRAK inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
Riferimento
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Triethylamine trihydrofluoride ; rt → 80 °C; overnight, 80 °C
Riferimento
- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties, Chemistry - A European Journal, 2023, 29(47),
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Riferimento
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Riferimento
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Riferimento
- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Imidazo-pyrazoles as gpr119 inhibitors, United States, , ,
Metodo di produzione 18
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate
- benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- Tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- benzyl (3R,4S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:955029-44-4)tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
Numero d'ordine:A903589
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:14
Prezzo ($):396.0
Email:sales@amadischem.com
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Letteratura correlata
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:955029-44-4)tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
Purezza:99%
Quantità:5g
Prezzo ($):396.0